molecular formula C37H68N2O12 B13860043 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A

9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A

カタログ番号: B13860043
分子量: 732.9 g/mol
InChIキー: UMJJECOIBHNQCC-IOENIEJLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA is a semi-synthetic derivative of erythromycin, a well-known macrolide antibiotic. This compound is part of the azalide class of antibiotics, which are characterized by the incorporation of a nitrogen atom into the macrolide ring, resulting in a 15-membered ring structure. This modification enhances the compound’s antibacterial properties and broadens its spectrum of activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA involves several key steps The process typically starts with erythromycin A as the precursorThis is achieved through a series of chemical reactions, including oxidation, reduction, and substitution reactions .

Industrial Production Methods

Industrial production of 9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of organic solvents, controlled temperature, and pressure conditions, and purification steps such as crystallization and chromatography .

化学反応の分析

Types of Reactions

9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various derivatives of 9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA, each with unique antibacterial properties and potential therapeutic applications .

科学的研究の応用

9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA has a wide range of scientific research applications:

作用機序

The mechanism of action of 9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding prevents the translocation of peptides during translation, effectively halting bacterial growth. The compound targets the 50S subunit of the bacterial ribosome, interfering with the elongation phase of protein synthesis .

類似化合物との比較

Similar Compounds

Uniqueness

9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA is unique due to its enhanced stability, broader spectrum of activity, and improved pharmacokinetic properties compared to its parent compound, erythromycin. These features make it a valuable candidate for further research and development in the field of antibiotics .

特性

分子式

C37H68N2O12

分子量

732.9 g/mol

IUPAC名

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,6S)-4-methoxy-4,6-dimethyl-5-oxooxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one

InChI

InChI=1S/C37H68N2O12/c1-14-26-37(10,45)30(41)23(6)38-18-19(2)16-35(8,44)32(51-34-28(40)25(39(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-30,32,34,38,40-41,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,32-,34+,35-,36-,37-/m1/s1

InChIキー

UMJJECOIBHNQCC-IOENIEJLSA-N

異性体SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@](C(=O)[C@@H](O2)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

正規SMILES

CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(=O)C(O2)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。